molecular formula C16H20N4O3S3 B2403756 3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 690246-64-1

3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2403756
CAS No.: 690246-64-1
M. Wt: 412.54
InChI Key: KVXHQNJIEFFGRG-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H20N4O3S3 and its molecular weight is 412.54. The purity is usually 95%.
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Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S3/c1-24-16-19-18-15(25-16)17-14(21)12-7-6-8-13(11-12)26(22,23)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXHQNJIEFFGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, emphasizing its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3S3C_{16}H_{20}N_{4}O_{3}S_{3} with a molecular weight of approximately 412.54 g/mol. The compound features a complex structure that includes an azepane ring and a thiadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiadiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity.

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been documented extensively. For example, a study highlighted the anti-inflammatory effects of thiadiazole derivatives in models of acute inflammation, demonstrating their ability to reduce edema and inflammatory cytokine levels . This suggests that this compound may also exhibit similar properties.

Cytotoxicity and Anticancer Activity

Emerging evidence points to the cytotoxic effects of thiadiazole-based compounds against cancer cell lines. In vitro studies have reported that certain derivatives induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators . The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation.

Research Findings and Case Studies

Study Findings
Study on Thiadiazole Derivatives Demonstrated significant anti-inflammatory activity comparable to non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity Assessment Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Cytotoxicity in Cancer Cell Lines Indicated potential for inducing apoptosis in various cancer cell lines; further studies needed for specific effects of this compound.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Key areas of interest include:

  • Antimicrobial Activity: Compounds similar to 3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide have demonstrated efficacy against various bacterial strains. Studies suggest that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for treating infections caused by resistant pathogens .
  • Anticancer Potential: Similar compounds have been evaluated for their cytotoxic effects on human cancer cell lines. For example, studies showed that certain derivatives induced apoptosis in cancer cells by increasing caspase activity and altering mitochondrial membrane potential . The structural components of this compound may enhance its ability to interact with cancer cell pathways.

Inhibition Studies

Research on structurally similar compounds has evaluated their ability to inhibit bacterial growth in vitro using serial dilution methods. These studies often utilize standard drugs as controls to benchmark efficacy.

Pharmacological Profiles

Structural modifications in related compounds have been shown to significantly affect their bioactivity. For instance, changes in substituents on the benzene ring can enhance antimicrobial potency and alter anticancer activity profiles.

Summary

This compound represents a promising research compound with potential applications in antimicrobial and anticancer therapies. Its unique chemical structure contributes to its biological activity, making it a subject of interest for further research in medicinal chemistry.

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